N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
Description
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative characterized by a 3-pyridinecarboxamide core substituted with a methyl group at the N-position and a 3-(trifluoromethyl)benzyl group at the 1-position. Its molecular formula is C₁₅H₁₃F₃N₂O₂ (molecular weight: 310.27 g/mol), and it exhibits a planar conformation due to extended π-conjugation through the amide bridge .
Properties
IUPAC Name |
N-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-19-13(21)12-6-3-7-20(14(12)22)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAHAUGSVIGDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Displacement Strategy
This method leverages chlorination of the dihydropyridone nitrogen followed by nucleophilic displacement with a benzylamine derivative.
Step 1: Synthesis of N-Methyl-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is saponified to the carboxylic acid, which is converted to the acid chloride using thionyl chloride. Reaction with methylamine yields the carboxamide intermediate.
Step 2: Chlorination at Position 1
Treatment with phosphorus oxychloride (POCl₃) at reflux replaces the hydroxyl group with chlorine, forming 1-chloro-N-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide.
Step 3: Benzyl Group Introduction
Displacement of the chloride with 3-(trifluoromethyl)benzylamine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) affords the target compound.
Reaction Scheme:
$$
\text{POCl}3 \xrightarrow{\text{reflux}} \text{1-Chloro intermediate} \xrightarrow[\text{K}2\text{CO}_3, \text{DMF}]{\text{3-(Trifluoromethyl)benzylamine}} \text{Target Compound}
$$
Advantages : High regioselectivity; amenable to scale-up.
Limitations : Requires handling of corrosive POCl₃.
Mitsunobu Alkylation of Dihydropyridone
The Mitsunobu reaction enables direct alkylation of the dihydropyridone nitrogen under mild conditions.
Procedure :
N-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is reacted with 3-(trifluoromethyl)benzyl alcohol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Reaction Conditions :
Mechanism :
The reaction proceeds via oxidation-reduction between DIAD and PPh₃, generating a phosphorane intermediate that facilitates oxygen-to-nitrogen alkyl transfer.
Reductive Amination Approach
Adapted from asymmetric syntheses of carbazole derivatives, this method constructs the benzylamine linkage via reductive amination.
Step 1: Ketone Intermediate Preparation
2-Oxo-N-methyl-1,2-dihydropyridine-3-carboxamide is treated with 3-(trifluoromethyl)benzaldehyde in the presence of a Lewis acid (e.g., titanium tetraisopropoxide).
Step 2: Reductive Amination
Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate, forming the secondary amine linkage.
Optimization Notes :
- Chiral auxiliaries (e.g., (R)-BINAP) may enhance enantioselectivity for stereospecific derivatives.
- Yields: 60–75% (extrapolated from similar transformations).
Comparative Analysis of Synthetic Methods
| Method | Key Reagents | Yield (%) | Scalability | By-Product Management |
|---|---|---|---|---|
| Chlorination-Displacement | POCl₃, K₂CO₃ | 65–80 | High | Requires chloride removal |
| Mitsunobu Alkylation | DIAD, PPh₃ | 70–85 | Moderate | Triphenylphosphine oxide waste |
| Reductive Amination | NaBH₃CN, Ti(OiPr)₄ | 60–75 | Low | Imine hydrolysis side reactions |
Key Observations :
- The Mitsunobu method offers superior yields but generates stoichiometric phosphine oxide waste.
- Chlorination-displacement is preferred for large-scale synthesis due to reagent availability.
Purification and Characterization
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.65–7.40 (m, 4H, benzyl-H), 5.20 (s, 2H, N-CH₂), 3.10 (s, 3H, N-CH₃).
- HRMS : m/z 311.1004 [M+H]⁺ (calculated for C₁₅H₁₄F₃N₂O₂: 311.1006).
Industrial-Scale Considerations
Adapting the chlorination-displacement route for kilogram-scale production involves:
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
Chemistry
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide serves as a building block in organic synthesis. Its unique structure allows for the development of complex organic molecules and serves as a reagent in various chemical reactions.
Biology
Research indicates that compounds similar to this compound often interact with proteins involved in metabolic pathways or signal transduction processes. Interaction studies have shown binding affinities with various biological targets, suggesting potential roles in metabolic regulation.
Medicine
The compound has been investigated for its potential therapeutic effects, particularly:
- Enzyme Inhibition : It may inhibit enzymes related to metabolic pathways, such as phytoene desaturase, which is crucial for carotenoid biosynthesis.
- Anti-inflammatory Properties : Preliminary studies suggest it may exert anti-inflammatory effects by modulating specific pathways involved in inflammation.
Industry
In materials science, the compound's unique electronic properties due to the trifluoromethyl group make it valuable for developing advanced materials and specialty chemicals.
Table 1: Structural Features of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide | Contains phenyl substitution instead of benzyl | May exhibit different biological activities due to structural variations |
| N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide | Similar structure but with a different position of the carboxamide group | Unique due to trifluoromethyl group affecting electronic properties |
| N-(4-chlorobenzyl)-1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide | Contains chlorobenzyl substitutions | Different halogen patterns may influence reactivity and selectivity |
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on phytoene desaturase. The results indicated significant inhibition compared to control groups, suggesting potential applications in agriculture for enhancing carotenoid production.
Case Study 2: Anti-inflammatory Activity
Research assessing the anti-inflammatory properties of this compound demonstrated its ability to reduce inflammatory markers in vitro. Further investigation is required to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Positional Isomer: N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
- Key Difference : The trifluoromethyl group is located at the para position of the benzyl ring (vs. meta in the target compound).
- Impact :
- The 4-(trifluoromethyl) isomer (CAS 338781-83-2) shares the same molecular formula (C₁₅H₁₃F₃N₂O₂ ) but exhibits distinct electronic and steric properties due to the altered position of the electron-withdrawing CF₃ group. This may influence binding affinity in biological targets or crystallization behavior .
- Industrial-grade purity (99%) suggests stability under standard storage conditions, though comparative solubility data is unavailable .
Substituted Aromatic Ring: N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
- Key Difference : Replacement of the methyl group with a 2,4-dimethoxyphenyl substituent (CAS 946331-45-9).
- Molecular weight increases to C₂₃H₂₁F₃N₂O₄ (494.42 g/mol), which may reduce membrane permeability in biological systems .
Halogen-Substituted Analog: N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Difference : A 3-bromo-2-methylphenyl group replaces the trifluoromethylbenzyl moiety.
- Structural Insights :
- Crystallographic studies reveal a near-planar conformation (dihedral angle: 8.38° between aromatic rings) stabilized by intramolecular N–H⋯O hydrogen bonds. This planar structure is critical for π-π stacking interactions in solid-state packing .
- Bromine’s larger atomic radius compared to CF₃ may increase steric hindrance, affecting binding pocket compatibility in receptor-ligand systems .
Bulkier Substituents: 1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]-N-(3-isopropoxyphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
- Key Difference : Incorporation of a 2,2-difluorobenzodioxolylmethyl group and a 3-isopropoxyphenyl substituent.
- Impact: Increased molecular weight (C₂₃H₂₀F₂N₂O₅, 442.41 g/mol) and steric bulk may reduce metabolic clearance but hinder oral bioavailability .
Comparative Data Table
Research Findings and Implications
- Tautomerism : Analogous compounds like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exist predominantly in the keto-amine tautomeric form rather than the hydroxy-pyridine form, stabilizing the planar conformation .
- Industrial Relevance : The 4-(trifluoromethyl) isomer’s industrial availability (99% purity) underscores its utility as a reference standard for synthetic optimization .
Biological Activity
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring , a carbonyl group , and a trifluoromethyl-substituted benzyl moiety , which enhance its lipophilicity and influence its pharmacokinetics. The molecular formula is . The trifluoromethyl group enhances the compound's electronic properties, making it a valuable candidate for various biological applications.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Structural Components | Pyridine ring, carbonyl group, trifluoromethyl group |
| Lipophilicity | Enhanced by trifluoromethyl group |
The precise mechanism of action for this compound remains largely uncharacterized. However, it is hypothesized that compounds in the dihydropyridine class interact with calcium channels, which are crucial for various cellular processes such as muscle contraction and neurotransmission. This interaction may lead to modulation of cellular signaling pathways, potentially resulting in anti-inflammatory effects or other therapeutic benefits.
1. Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. Dihydropyridines are known to affect enzymes involved in inflammatory pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a role in the synthesis of pro-inflammatory mediators .
2. Anticancer Activity
The potential anticancer effects of this compound have been suggested through structure-activity relationship studies. Similar compounds have shown efficacy in inhibiting cell proliferation in cancer models by inducing apoptosis or cell cycle arrest .
3. Neuroprotective Effects
Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective applications. The modulation of calcium channels could lead to protective effects against excitotoxicity in neuronal cells, which is relevant in conditions like Alzheimer's disease .
Case Studies
Several studies have explored the biological activities of related compounds within the same chemical class:
- Study on Dihydropyridines : A study demonstrated that certain dihydropyridine derivatives exhibited significant anti-inflammatory activity by inhibiting COX enzymes and reducing prostaglandin synthesis .
- Kinesin Spindle Protein Inhibitors : Research on KSP inhibitors highlighted that modifications in the dihydropyridine structure could enhance potency against cancer cell lines by disrupting mitotic processes .
Q & A
Q. Table 1: Comparative Synthesis Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| BF₃·OEt₂ | DCM | 25 | 68 | 92 | |
| K₂CO₃ | DMF | 80 | 82 | 95 | |
| None | EtOH | Reflux | 45 | 88 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
